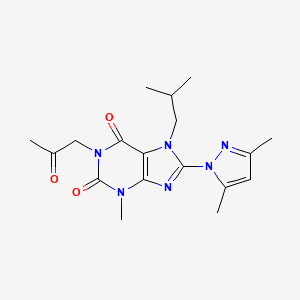![molecular formula C24H19ClN2O5S B2795567 Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate CAS No. 1189885-14-0](/img/structure/B2795567.png)
Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate” is a chemical compound with the molecular formula C25H19ClN2O4. It is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are widely found throughout nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Molecular Structure Analysis
The molecular structure of “this compound” involves a quinoline nucleus, which is present in numerous biological compounds . The quinoline nucleus is known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Quinoline-based compounds, including those related to the mentioned chemical, have been synthesized and evaluated for their antimicrobial efficacy. Studies have demonstrated significant antibacterial and antifungal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus niger and Candida albicans. Selected compounds also exhibit notable antitubercular activity against Mycobacterium tuberculosis bacilli (Iosr Journals, A. Vora, & P. J. Vora, 2012).
Anticancer and Radioprotective Potential
Further research into quinoline derivatives has shown promising results in vitro for anticancer activity. Certain synthesized compounds were found to have cytotoxic effects comparable with doxorubicin, a known anticancer drug. Additionally, one study highlighted a compound with radioprotective activity in mice, suggesting potential applications in protecting against radiation-induced damage (M. Ghorab, F. Ragab, E. Noaman, H. Heiba, & Ebaa M El-Hossary, 2008).
Corrosion Inhibition
The application of quinoline compounds extends to the field of corrosion inhibition as well. Quantum chemical calculations on quinoxalines, a related class of compounds, have established a correlation between molecular structure and inhibition efficiency, suggesting their potential use as corrosion inhibitors for metals in acidic environments (A. Zarrouk, B. Hammouti, A. Dafali, M. Bouachrine, H. Zarrok, S. Boukhris, & Salem Salem Al-Deyab, 2014).
Fluorophore Development for Zinc(II) Detection
Research into zinc(II) specific fluorophores has led to the synthesis of compounds closely related to "Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate" for the purpose of intracellular Zn2+ study. These compounds have shown significant promise in fluorescing strongly when bound by Zn2+, offering insights into zinc's biological roles (M. Kimber, I. Mahadevan, S. Lincoln, A. Ward, & W. H. Betts, 2001).
Direcciones Futuras
Quinoline derivatives, including “Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate”, have shown potential in various areas of medicine . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Future research could focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propiedades
IUPAC Name |
methyl 2-[6-(benzenesulfonamido)-2-(4-chlorophenyl)quinolin-4-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5S/c1-31-24(28)15-32-23-14-22(16-7-9-17(25)10-8-16)26-21-12-11-18(13-20(21)23)27-33(29,30)19-5-3-2-4-6-19/h2-14,27H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQUOKBGIKWWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
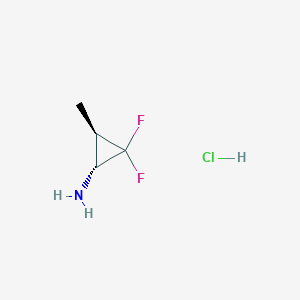

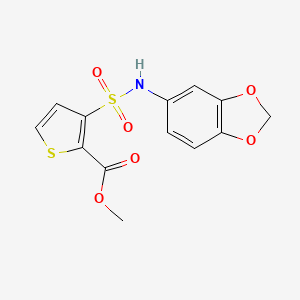
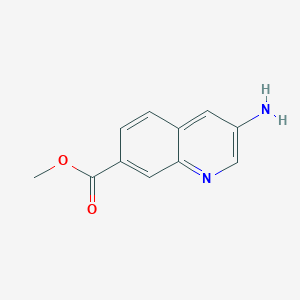
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2795492.png)
![3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride](/img/structure/B2795494.png)
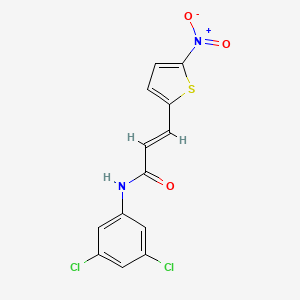

![3-{1-[6-(Cyclopropylamino)-4-pyrimidinyl]-4-piperidyl}propanoic acid](/img/structure/B2795499.png)
![N-(3,5-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2795500.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2795504.png)
![2-Chloro-N-(1,1-dioxothiolan-3-yl)-N-[(2-phenylmethoxyphenyl)methyl]acetamide](/img/structure/B2795505.png)
